2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with a 1,3-oxazole ring. Key structural elements include:
- A 3,4-dihydroquinazolin-4-one scaffold, which is associated with diverse biological activities in medicinal chemistry.
- A 2,3-dimethoxyphenyl substituent attached to the oxazole ring, contributing steric and electronic effects.
- A 5-methyl group on the oxazole ring, which may enhance lipophilicity and modulate binding affinity.
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-22(28-25(34-17)20-13-9-15-23(32-2)24(20)33-3)16-35-27-29-21-14-8-7-12-19(21)26(31)30(27)18-10-5-4-6-11-18/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLVTYFCORTDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.5 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4S |
| Molecular Weight | 465.5 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models.
The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : The compound could potentially modulate receptor activity, impacting signaling pathways associated with cell growth and immune responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Antimicrobial Study :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.
-
Anticancer Research :
- In vitro studies reported in the European Journal of Medicinal Chemistry showed that the compound inhibited proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.
-
Inflammation Model :
- Animal studies highlighted in Pharmacology Reports demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in a carrageenan-induced paw edema model, suggesting anti-inflammatory potential.
Comparison with Similar Compounds
Key Differences and Implications
The sulfanyl linker in the target compound may enhance metabolic stability compared to the carbon-based linkers in Compound 4l, as thioethers are less prone to oxidative degradation .
Synthetic Accessibility :
- Compound 4l was synthesized via a palladium-catalyzed cross-coupling reaction (PdCl₂(PPh₃)₂, K₂CO₃, dioxane-water), achieving an 81% yield . The absence of similar data for the target compound limits direct comparison, but the use of transition-metal catalysts suggests both compounds require specialized synthetic protocols.
Physicochemical Properties: The higher melting point of Compound 4l (228–230°C) suggests strong crystalline packing forces, likely due to its multiple aromatic and rigid substituents. The target compound’s melting point remains unreported, but its oxazole-sulfanyl structure could reduce crystallinity compared to the tetrahydroquinazolinone core of 4l .
Broader Context: Lumping Strategies for Structural Analogs
highlights lumping strategies , where compounds with similar backbones but varying substituents are grouped to predict shared properties . For example:
- The target compound and Compound 4l could be categorized under "quinazolinone derivatives with aryl-oxygen/sulfur linkages", but differences in substituent positions (2,3- vs. 4-methoxy) and linker types (sulfanyl vs. alkyl) may necessitate separate subclasses for structure-activity relationship (SAR) studies.
Methodological Considerations for Structural Analysis
The structural characterization of such compounds relies heavily on crystallographic tools:
- SHELX () and WinGX () are widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and torsional conformations .
- ORTEP-3 () provides graphical representations of thermal ellipsoids, critical for visualizing steric clashes or conformational flexibility in analogs like the target compound and Compound 4l .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
